![molecular formula C18H17BrN2O4 B14149083 5-[3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid CAS No. 6107-17-1](/img/structure/B14149083.png)
5-[3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid
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Overview
Description
5-[3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is a complex organic compound that features a combination of bromophenyl, furan, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid typically involves multiple steps, starting with the preparation of the furan and pyrazole intermediates. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is used to form the carbon-carbon bonds between the furan and bromophenyl groups . This reaction is typically carried out under mild conditions using palladium catalysts and boronic acids .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the pyrazole ring can produce dihydropyrazole derivatives.
Scientific Research Applications
5-[3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an antibacterial and antifungal agent.
Biological Research: It is used to investigate the effects of pyrazole derivatives on enzyme activity and cellular processes.
Industrial Applications: The compound’s unique structural properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid involves its interaction with specific molecular targets. The bromophenyl and furan moieties can interact with enzymes and receptors, modulating their activity. The pyrazole ring is known to inhibit certain enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: This compound has a similar pyrazole structure but different substituents, leading to distinct biological activities.
Indole Derivatives: Compounds like indole-3-acetic acid share some structural similarities and are also studied for their biological activities.
Uniqueness
5-[3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is unique due to its combination of bromophenyl, furan, and pyrazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
6107-17-1 |
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Molecular Formula |
C18H17BrN2O4 |
Molecular Weight |
405.2 g/mol |
IUPAC Name |
5-[5-(4-bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H17BrN2O4/c19-13-8-6-12(7-9-13)14-11-15(16-3-2-10-25-16)21(20-14)17(22)4-1-5-18(23)24/h2-3,6-10,15H,1,4-5,11H2,(H,23,24) |
InChI Key |
MWYATKSUDJGVFA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)CCCC(=O)O)C3=CC=CO3 |
Origin of Product |
United States |
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